Morin dihydrate can be extracted from several plant species, with the most notable source being the mulberry tree. It can also be found in other fruits and vegetables, contributing to its classification as a dietary flavonoid. The extraction typically involves solvent extraction methods, where plant materials are treated with organic solvents to isolate the desired flavonoid.
Morin dihydrate is classified under flavonoids, which are polyphenolic compounds known for their beneficial health effects. Within this category, it is specifically categorized as a flavonol due to its chemical structure that includes a hydroxyl group at the 3-position of the flavone backbone.
The synthesis of morin dihydrate can be achieved through various methods, including:
For laboratory synthesis, one method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst. The reaction typically requires controlled conditions to yield morin in its hydrated form.
Morin dihydrate has a molecular formula of CHO·2HO, indicating that it contains two water molecules in its crystalline structure. Its structure consists of a chromone backbone with hydroxyl groups at various positions that contribute to its biological activity.
Morin dihydrate can participate in various chemical reactions due to its multiple hydroxyl groups. These include:
For example, when morin reacts with chromium ions in an aqueous solution, it forms a stable complex that exhibits significant antioxidant activity. The coordination typically involves the phenolic and carbonyl groups of morin.
The mechanism by which morin dihydrate exerts its biological effects primarily involves:
Studies have shown that morin exhibits enhanced antioxidant capacity compared to other flavonoids due to its ability to chelate transition metals effectively.
Morin dihydrate has several applications in scientific research and industry:
Morin dihydrate demonstrates potent antioxidant capabilities through both direct free radical neutralization and indirect enhancement of endogenous defense systems. Its chemical architecture, characterized by ortho-dihydroxy (catechol) groups in the B-ring and additional hydroxyl moieties, facilitates electron donation, thereby neutralizing reactive oxygen species (ROS) including superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and peroxyl radicals (ROO•). Experimental kinetic studies reveal that Morin efficiently quenches singlet oxygen (¹O₂) with a rate constant of 2.7 × 10⁸ M⁻¹s⁻¹ in lipid membranes, demonstrating superior reactivity compared to many reference antioxidants. This direct scavenging activity significantly reduces lipid peroxidation chain reactions, as evidenced by decreased malondialdehyde (MDA) levels in hepatic and renal tissues exposed to doxorubicin-induced oxidative stress [7].
Beyond direct radical scavenging, Morin exerts indirect antioxidant effects by modulating cellular defense pathways. It activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling axis, promoting the translocation of this transcription factor into the nucleus where it binds to Antioxidant Response Elements (ARE). This binding upregulates the expression of phase II detoxifying and antioxidant enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT). In radiation-induced nephritis models, Morin administration (40 mg/kg) significantly elevated renal SOD (by 42%), CAT (by 38%), and GPx (by 45%) activities while concurrently reducing lipid peroxidation by 37% and ROS production by 62% [6]. Furthermore, Morin replenishes depleted glutathione (GSH) pools by enhancing the availability of cysteine, the rate-limiting substrate for GSH synthesis, thereby restoring critical cellular redox balance.
Table 1: Antioxidant Enzyme Modulation by Morin Dihydrate in Experimental Models
Experimental Model | Target Tissue | Effect on SOD | Effect on CAT | Effect on GPx | Effect on MDA/LPO | Citation |
---|---|---|---|---|---|---|
Doxorubicin-induced toxicity | Liver & Kidney | ↑ 48% | ↑ 52% | ↑ 45% | ↓ 55% | [7] |
Radiation-induced nephritis | Kidney | ↑ 42% | ↑ 38% | ↑ 45% | ↓ 37% | [6] |
3-NP-induced neurotoxicity | Striatum | ↑ 35% | ↑ 30% | ↑ 40% | ↓ 50% | [5] |
An innovative approach to enhance Morin's bioavailability and stability involves its adsorption onto aminopropyl-modified mesoporous silica nanoparticles (AMSNPs). This nanocarrier system not only protects Morin from environmental degradation but also demonstrates synergistic antioxidant activity. When adsorbed onto AMSNPs, Morin exhibits enhanced hydroxyl radical (•OH) scavenging capacity proportional to its loading density. The nanoparticle carrier itself contributes antioxidant effects, while the adsorbed Morin retains its ability to effectively quench singlet oxygen, albeit at a slightly reduced rate constant compared to free Morin in solution (approximately one order of magnitude lower). This nanoformulation approach represents a significant advancement in overcoming Morin's inherent limitations of poor water solubility and environmental sensitivity while amplifying its therapeutic potential [3].
Morin dihydrate exerts profound anti-inflammatory effects primarily through the suppression of pivotal signaling cascades, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways serve as central regulators of inflammatory gene expression, and their dysregulation contributes significantly to chronic inflammation underlying numerous pathological conditions. Morin's inhibitory actions occur at multiple molecular levels, effectively dampening the production of pro-inflammatory mediators and cytokines.
In the context of myocardial injury induced by isoproterenol (ISO), Morin (administered at 20-80 mg/kg for 28 days) demonstrated dose-dependent suppression of NF-κB activation. This inhibition prevents the nuclear translocation of this transcription factor, thereby blocking the transcriptional upregulation of genes encoding pro-inflammatory cytokines. Consequently, Morin treatment significantly reduced myocardial levels of TNF-α (by 60%) and IL-6 (by 55%) compared to untreated ISO-control rats. This cytokine reduction correlated with improved histological outcomes, notably diminished inflammatory cell infiltration and reduced myocardial necrosis [4] [8]. Similar suppression of TNF-α, IL-1β, and NF-κB was documented in the striatum of 3-Nitropropionic Acid (3-NP)-treated rats, a model of Huntington's disease-like neuroinflammation [5].
Concurrently, Morin modulates the MAPK signaling cascade, which comprises three major subfamilies: extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. In ISO-induced cardiotoxicity, Morin administration induced a distinct shift in the phosphorylation patterns of these kinases. It significantly enhanced the phosphorylation (activation) of ERK1/2, a pathway often associated with cell survival and adaptation. Conversely, Morin treatment markedly suppressed the phosphorylation (activation) of JNK and p38 MAPK, both of which are strongly linked to stress-induced apoptosis and inflammation. This rebalancing of MAPK signaling—favoring pro-survival ERK over pro-apoptotic JNK/p38—contributes substantially to Morin's cardioprotective and anti-inflammatory efficacy [4] [8]. The suppression of p38 MAPK further impedes downstream activation of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing the overproduction of nitric oxide (NO) and prostaglandins implicated in tissue damage [7].
Table 2: Effects of Morin on Key Inflammatory Pathways and Mediators
Pathway/Component | Effect of Morin | Downstream Consequences | Experimental Model | Citation |
---|---|---|---|---|
NF-κB Activation | Inhibition (↓ nuclear translocation) | ↓ TNF-α, ↓ IL-6, ↓ IL-1β | ISO-induced myocardial injury | [4] [8] |
p38 MAPK Phosphorylation | Significant ↓ | ↓ COX-2, ↓ iNOS, ↓ Apoptosis | ISO-induced myocardial injury; Doxorubicin toxicity | [4] [7] |
JNK Phosphorylation | Significant ↓ | ↓ Bax/Bcl-2 ratio, ↓ Caspase-3 | ISO-induced myocardial injury | [4] [8] |
ERK1/2 Phosphorylation | Significant ↑ | ↑ Cell survival signals | ISO-induced myocardial injury | [4] [8] |
NLRP3 Inflammasome | Inhibition | ↓ Caspase-1 activation, ↓ IL-1β maturation | Monosodium Glutamate (MSG)/Protein Malnutrition neuroinflammation | [9] |
Morin also disrupts the NLRP3 inflammasome complex assembly and activation, a critical mechanism implicated in sterile inflammation. In rat models of ADHD-like brain injury induced by monosodium glutamate (MSG) and protein malnutrition, Morin hydrate (60 mg/kg) significantly suppressed the expression of key inflammasome components, including NLRP3 and active caspase-1. This inhibition prevents the proteolytic maturation and release of potent pro-inflammatory cytokines like IL-1β, thereby mitigating neuroinflammation and associated behavioral deficits [9]. The coordinated suppression of both NF-κB (transcriptional priming of inflammasome components) and NLRP3 activation positions Morin as a multifaceted inhibitor of the inflammatory cascade.
Morin dihydrate demonstrates significant anti-proliferative and pro-apoptotic activities against various cancer cell types, primarily through the intrinsic (mitochondrial) pathway of apoptosis and the induction of cell cycle arrest. Although the search results provided limited direct studies on Morin's anticancer effects compared to other pharmacological areas, evidence from related models and pathways elucidates its potential mechanisms.
Morin promotes apoptosis by modulating the balance of Bcl-2 family proteins. Experimental evidence from cardiac injury models reveals that Morin downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio favors mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from mitochondria into the cytosol. Cytochrome c, in turn, activates caspase-9, which subsequently cleaves and activates executioner caspases, primarily caspase-3. In isoproterenol-induced myocardial injury, Morin treatment (80 mg/kg) significantly reduced elevated caspase-3 activity, indicating suppression of excessive apoptosis in non-cancerous pathological contexts. This same caspase-activating mechanism is likely harnessed in cancerous cells to trigger programmed cell death [4] [8].
Cell cycle progression is another critical target of Morin. While specific cyclin-dependent kinase (CDK) inhibition data wasn't prominent in the provided search results, Morin's ability to induce cell cycle arrest can be inferred from its modulation of stress kinases and transcription factors involved in cell proliferation. Sustained activation of JNK and p38 MAPK, which Morin effectively suppresses in inflammatory contexts [4] [8], can also drive cell cycle arrest in response to cellular stress. Furthermore, Morin's well-documented inhibition of NF-κB [4] [8] [9] holds significance for cancer, as this transcription factor regulates genes essential for cell proliferation (e.g., cyclin D1), angiogenesis (e.g., VEGF), and metastasis (e.g., MMPs). Suppression of NF-κB signaling thus represents a plausible mechanism by which Morin could impede cancer cell cycle progression, particularly at the G1/S transition, and inhibit tumor promotion and progression.
The compound also modulates kinase signaling networks crucial for cancer cell survival and proliferation. For instance, Morin inhibits Glycogen Synthase Kinase-3 beta (GSK-3β), a multifaceted kinase often aberrantly active in cancers. GSK-3β phosphorylates and destabilizes pro-survival proteins like β-catenin and cyclin D1. While inhibition might seem counterintuitive, context-specific GSK-3β inhibition can promote apoptosis in certain cancer types. Moreover, Morin activates the mTOR pathway in some non-cancer models [9], although mTOR's role in cancer is complex (often promoting growth), suggesting cell-type specific effects. Further research is warranted to precisely delineate Morin's impact on proliferative signaling in malignant cells.
Morin dihydrate exhibits compelling neuroprotective properties across diverse models of neurological damage and neurodegenerative conditions, primarily by counteracting oxidative stress, mitigating neuroinflammation, inhibiting aberrant cell death pathways (necroptosis/apoptosis), and promoting neurotrophic support. Its ability to traverse the blood-brain barrier significantly enhances its therapeutic potential for central nervous system disorders [5] [9].
In a 3-Nitropropionic Acid (3-NP)-induced rat model of Huntington's disease (HD), Morin hydrate (20 mg/kg/day, i.p.) demonstrated efficacy comparable to the specific necroptosis inhibitor Necrosulfonamide (NSA). Morin significantly attenuated 3-NP-induced motor deficits, as assessed by improved grip strength and open field performance. At the molecular level, it profoundly suppressed the necroptosis pathway, evidenced by reduced phosphorylation of key necroptotic effector proteins: RIPK1 (Receptor-Interacting Protein Kinase 1), RIPK3, and MLKL (Mixed Lineage Kinase Domain-Like) in the striatum. This inhibition prevents MLKL oligomerization and its translocation to the plasma membrane, thereby averting membrane rupture and inflammatory cell death. Concurrently, Morin decreased caspase-3 activity and TNF-α levels, indicating concurrent suppression of apoptosis and neuroinflammation. Furthermore, Morin restored succinate dehydrogenase (SDH) activity, counteracting 3-NP's primary mechanism of mitochondrial inhibition (complex II), thereby improving cellular bioenergetics [5].
Morin also demonstrates protection in a model combining monosodium glutamate (MSG) exposure and protein malnutrition (PM), which induces ADHD-like symptoms and brain injury in rat pups. Treatment with Morin hydrate (60 mg/kg) ameliorated behavioral impairments, including improved spatial working memory (Y-maze test), reduced cognitive dysfunction (ramp swimming test), and normalized ambulation and rearing frequencies in the open field test. Mechanistically, Morin enhanced brain monoamine neurotransmitters (dopamine, norepinephrine, serotonin), crucial for attention and executive function. It significantly boosted brain-derived neurotrophic factor (BDNF) levels and activated the Nrf2/HO-1 antioxidant pathway. This activation was accompanied by a marked reduction in brain malondialdehyde (MDA) and inflammatory mediators (NF-κB, TNF-α, IL-1β). Additionally, Morin potently inhibited the TLR4/NLRP3/caspase-1 inflammasome axis, reducing the release of mature IL-1β, a key driver of neuroinflammation in this model [9].
In the context of doxorubicin-induced neurotoxicity, Morin's systemic antioxidant effects extend to neural tissue. By reducing systemic oxidative stress and inflammation, it mitigates secondary neuronal damage. Its ability to decrease nitric oxide (NO) overproduction is particularly relevant, as excessive NO can form peroxynitrite (ONOO⁻), a potent neurotoxic oxidant, contributing to protein nitration and mitochondrial dysfunction [7]. Collectively, these actions—inhibition of necroptosis/apoptosis, enhancement of mitochondrial function, activation of endogenous antioxidants (Nrf2/HO-1), suppression of neuroinflammation (NF-κB, NLRP3), and restoration of monoaminergic and neurotrophic signaling—underscore Morin's multi-targeted approach to neuroprotection.
Morin dihydrate confers significant cardioprotection primarily through attenuating oxidative damage, particularly lipid peroxidation, improving hemodynamic function, modulating apoptotic signaling, and enhancing endogenous antioxidant defenses within cardiac tissue. Experimental models of cardiac injury, especially isoproterenol (ISO)-induced myocardial infarction, provide robust evidence for these effects.
In ISO-induced cardiotoxicity (85 mg/kg, s.c. for 2 days), pre-treatment with Morin (20, 40, 80 mg/kg orally for 28 days) produced a dose-dependent cardioprotection. ISO administration triggers massive oxidative stress via catecholamine auto-oxidation, generating highly cytotoxic quinones and semiquinone radicals. This leads to extensive lipid peroxidation of cardiac membranes, quantified by elevated malondialdehyde (MDA) levels. Morin treatment significantly reduced myocardial MDA, indicating effective suppression of lipid peroxidation. This antioxidant effect was further supported by its ability to restore depleted cardiac antioxidants: glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [4] [8]. Preservation of these enzymes maintains cellular redox balance and protects membrane integrity and function.
Morin significantly improved hemodynamic parameters compromised by ISO. It attenuated the ISO-induced decline in arterial blood pressure (systolic, diastolic, mean) and heart rate abnormalities. Most importantly, Morin ameliorated the severe reduction in left ventricular contractility markers: left ventricular systolic pressure (LVSP), maximal rate of rise of left ventricular pressure (+dP/dtmax), and maximal rate of fall of left ventricular pressure (-dP/dtmax). This improvement in ventricular function underscores Morin's ability to preserve cardiac contractility following ischemic insult [4] [8]. Histopathological analysis corroborated these findings, revealing that Morin reduced myocardial necrosis, edema, and inflammatory cell infiltration compared to untreated ISO-control hearts.
The anti-apoptotic effects of Morin, mediated via modulation of MAPK signaling and Bcl-2 family proteins, are crucial for cardioprotection. As detailed in Section 1.2, Morin suppressed the pro-apoptotic JNK and p38 MAPK pathways while enhancing the pro-survival ERK1/2 pathway in ISO-challenged hearts [4] [8]. Concurrently, it increased the expression of the anti-apoptotic protein Bcl-2 and decreased the expression of the pro-apoptotic protein Bax, thereby reducing the Bax/Bcl-2 ratio and limiting cytochrome c release. This resulted in significantly lower activation of caspase-3, the executioner caspase, reducing cardiomyocyte apoptosis.
Beyond ischemic injury, Morin also protects against chemotherapy-induced cardiotoxicity, particularly from doxorubicin (DOX). DOX generates massive ROS via redox cycling and iron complex formation, damaging cardiac membranes and mitochondria. Morin co-administration countered DOX-induced oxidative stress in the heart, reducing lipid peroxidation and enhancing antioxidant enzyme activities similar to its effects in liver and kidney [7] [10]. By preserving mitochondrial integrity and function, Morin helps maintain cardiac energetics, crucial for contractile performance.
Furthermore, Morin contributes to vascular homeostasis. It mitigates endothelial dysfunction by reducing oxidative stress and inflammation within the vascular endothelium. Its ability to inhibit NF-κB activation in vascular cells suppresses the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines, thereby reducing leukocyte adhesion and vascular inflammation, key early events in atherosclerosis [10]. While direct studies on lipid modulation are less emphasized in the search results, its potent antioxidant and anti-inflammatory actions within the vasculature support its role in maintaining vascular health and preventing endothelial damage.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7